Cas no 1248037-96-8 (1-(2-Fluoro-4-methylphenyl)guanidine)

1-(2-Fluoro-4-methylphenyl)guanidine 化学的及び物理的性質
名前と識別子
-
- Guanidine, N-(2-fluoro-4-methylphenyl)-
- 1-(2-Fluoro-4-methylphenyl)guanidine
-
- インチ: 1S/C8H10FN3/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)
- InChIKey: WPPPBJOAADTKJU-UHFFFAOYSA-N
- SMILES: N(C1=CC=C(C)C=C1F)C(=N)N
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- Boiling Point: 242.1±50.0 °C(Predicted)
- 酸度系数(pKa): 9.94±0.70(Predicted)
1-(2-Fluoro-4-methylphenyl)guanidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763724-1g |
N-(2-Fluoro-4-methylphenyl)guanidine |
1248037-96-8 | 98% | 1g |
¥4361.00 | 2024-08-09 |
1-(2-Fluoro-4-methylphenyl)guanidine 関連文献
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
2. Back matter
-
3. Book reviews
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
1-(2-Fluoro-4-methylphenyl)guanidineに関する追加情報
Research Brief on 1-(2-Fluoro-4-methylphenyl)guanidine (CAS: 1248037-96-8) in Chemical Biology and Pharmaceutical Applications
1-(2-Fluoro-4-methylphenyl)guanidine (CAS: 1248037-96-8) is a guanidine derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a bioactive scaffold. Guanidine-containing compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory activities. This compound, with its unique fluoromethyl substitution, presents a promising candidate for further exploration in drug discovery and development.
Recent studies have focused on the synthesis and characterization of 1-(2-Fluoro-4-methylphenyl)guanidine, aiming to elucidate its chemical properties and biological activities. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm its structural integrity. Computational modeling has also been utilized to predict its binding affinities to various biological targets, suggesting potential interactions with enzymes involved in inflammatory pathways and neurotransmitter regulation.
In vitro assays have demonstrated that 1-(2-Fluoro-4-methylphenyl)guanidine exhibits moderate inhibitory activity against certain kinases and proteases, which are critical targets in cancer and neurodegenerative diseases. Preliminary cytotoxicity studies indicate a favorable safety profile in normal cell lines, though further optimization is required to enhance its selectivity and potency. Researchers are particularly interested in its potential as a lead compound for developing novel therapeutics targeting central nervous system disorders.
One of the key challenges in the development of 1-(2-Fluoro-4-methylphenyl)guanidine is its solubility and bioavailability. Recent formulations incorporating nanoparticle-based delivery systems have shown promise in improving its pharmacokinetic properties. Additionally, structure-activity relationship (SAR) studies are underway to modify the guanidine core and optimize its pharmacodynamic profile.
In conclusion, 1-(2-Fluoro-4-methylphenyl)guanidine represents a versatile and promising scaffold in medicinal chemistry. Its unique structural features and preliminary biological activities warrant further investigation to unlock its full therapeutic potential. Future research should focus on in vivo efficacy studies, mechanism of action elucidation, and the development of derivatives with enhanced drug-like properties.
1248037-96-8 (1-(2-Fluoro-4-methylphenyl)guanidine) Related Products
- 688336-04-1(N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 35845-34-2(Ethyl-d5 Crotonate)
- 2680809-05-4(2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)
- 2138397-88-1(5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one)
- 32823-06-6(Aluminum Metaphosphate)
- 887457-91-2(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(3-fluorophenyl)acetamide)
- 866348-62-1(N-(3,5-dimethoxyphenyl)-2-6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
- 1797629-85-6(1-4-(benzenesulfonyl)piperidin-1-yl-2-(4-chlorophenoxy)ethan-1-one)
- 852399-64-5(2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide)
- 518048-05-0(Raltegravir)




